Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-
Description
Position within Contemporary Halogenated Aromatic and Vinylic Systems Research
Halogenated aromatic and vinylic compounds are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of halogen atoms can profoundly influence a molecule's physical, chemical, and biological properties. Fluorine, in particular, is often introduced to enhance metabolic stability and binding affinity in drug candidates.
Vinylic halides, such as the dibromoethenyl group present in this compound, are versatile intermediates in organic synthesis. sioc-journal.cn They are particularly valued for their ability to participate in a variety of cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. sioc-journal.cn The combination of a fluorinated benzene (B151609) ring and a reactive vinyl bromide moiety in a single molecule positions Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- as a potentially valuable substrate in modern synthetic chemistry.
Strategic Importance as a Synthetic Intermediate in Organic Chemistry
The primary significance of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- lies in its potential as a synthetic intermediate. The 1,1-dibromoalkene functional group is a key precursor for the synthesis of terminal alkynes through reactions like the Corey-Fuchs reaction. wikipedia.orgjk-sci.comorganic-chemistry.org This transformation is highly valuable as terminal alkynes are themselves important building blocks in organic synthesis, participating in reactions such as click chemistry, Sonogashira coupling, and various cycloadditions.
Furthermore, the vinyl bromide functionality can be exploited in other transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn The fluorine atom on the benzene ring can influence the reactivity of the molecule and can be a key feature in the design of new bioactive compounds.
Historical Development and Foundational Chemical Precursors to Its Study
The synthesis of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- is conceptually rooted in the development of olefination reactions, particularly the Wittig reaction and its variants. A primary and well-established method for the synthesis of 1,1-dibromoalkenes from aldehydes is the Corey-Fuchs reaction, first reported by E. J. Corey and Philip L. Fuchs in 1972. wikipedia.orgjk-sci.com
This reaction involves the treatment of an aldehyde with a phosphine-ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. wikipedia.orgjk-sci.com The foundational precursor for the synthesis of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- via this method is 3-fluorobenzaldehyde (B1666160) . The reaction proceeds by converting the aldehyde into the corresponding 1,1-dibromoolefin. nrochemistry.com
The general mechanism of the Corey-Fuchs reaction involves the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide. This ylide then reacts with the aldehyde in a manner analogous to a Wittig reaction to yield the 1,1-dibromoalkene and triphenylphosphine oxide. organic-chemistry.org
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
Detailed Research Findings
While specific research exclusively focused on Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- is not widely published, the synthetic route and potential applications can be inferred from extensive research on the Corey-Fuchs reaction and the chemistry of vinyl halides.
The synthesis of 1,1-dihaloolefins from aldehydes is a robust and well-documented transformation. organic-chemistry.org The reaction of an aldehyde with the ylide generated from triphenylphosphine and a tetrahalomethane provides the corresponding dihaloalkene. wikipedia.org In the case of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-, the precursor aldehyde, 3-fluorobenzaldehyde, would react with the dibromomethylene ylide.
The resulting 1,1-dibromoalkene is a versatile synthetic intermediate. Treatment with a strong base, such as n-butyllithium, can induce an elimination reaction to form a bromoalkyne, or further reaction can lead to a terminal alkyne. organic-chemistry.org This two-step process from an aldehyde to a terminal alkyne is a cornerstone of the Corey-Fuchs reaction's utility. jk-sci.com
The reactivity of the vinyl bromide moiety also allows for participation in various cross-coupling reactions, which are fundamental tools in modern organic synthesis for creating complex molecules from simpler starting materials. organic-chemistry.org The presence of the fluorine atom on the aromatic ring can modulate the electronic properties of the molecule, potentially influencing the reactivity of the vinyl bromide group and providing a site for further functionalization or interaction in a biological context.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-dibromoethenyl)-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F/c9-8(10)5-6-2-1-3-7(11)4-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKYBTNENFEUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221148-37-4 | |
| Record name | 1-(2,2-dibromoethenyl)-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Benzene, 1 2,2 Dibromoethenyl 3 Fluoro
Chemo- and Regioselective Preparative Routes
The principal route for obtaining Benzene (B151609), 1-(2,2-dibromoethenyl)-3-fluoro- involves the transformation of a pre-fluorinated aromatic aldehyde. This approach is generally preferred over the late-stage fluorination of a non-fluorinated precursor due to the directing effects of the substituents, which makes regioselective fluorination at the meta-position challenging.
The conversion of an aldehyde to a gem-dibromoalkene is a critical step in the synthesis of the target molecule. The Corey-Fuchs reaction is the hallmark method for this one-carbon homologation.
The Corey-Fuchs reaction is a robust and widely utilized two-step process to convert aldehydes into terminal alkynes, with the gem-dibromoalkene being a key isolable intermediate. organic-chemistry.orgwikipedia.org For the synthesis of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-, the reaction commences with 3-fluorobenzaldehyde (B1666160).
The first step involves the reaction of 3-fluorobenzaldehyde with a reagent prepared from carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). wikipedia.org This generates a phosphorus ylide, specifically (dibromomethylene)triphenylphosphorane, which then undergoes a Wittig-type reaction with the aldehyde to yield the desired 1-(2,2-dibromoethenyl)-3-fluorobenzene. scribd.com The mechanism involves the formation of a betaine (B1666868) intermediate which collapses to form the dibromoalkene and triphenylphosphine oxide. organic-chemistry.org Typically, two equivalents of triphenylphosphine are used, with one acting as the ylide precursor and the other as a bromine scavenger. organic-chemistry.org
Several modifications to the classical Corey-Fuchs conditions have been developed to improve yields and simplify purification. One common variation involves the addition of zinc dust, which can reduce the required amount of triphenylphosphine. wikipedia.orgjk-sci.com For substrates that may be sensitive to the reaction conditions, triethylamine (B128534) can be used as an alternative to zinc. jk-sci.com
Table 1: Typical Reaction Conditions for Corey-Fuchs Olefination of Aryl Aldehydes
While the Corey-Fuchs reaction is predominant, other methods for the synthesis of gem-dihaloalkanes from aldehydes exist. One such alternative involves the use of triphenyl phosphite-halogen-based reagents. For instance, the combination of triphenyl phosphite (B83602) ((PhO)₃P) and a halogen source can convert aldehydes into the corresponding gem-dihalides under mild conditions. organic-chemistry.org This method avoids the formation of triphenylphosphine oxide, which can sometimes complicate product purification. However, this approach is less commonly employed for the synthesis of vinylic dibromides compared to the Corey-Fuchs protocol.
The regioselective introduction of a fluorine atom is a pivotal aspect of the synthesis. As previously mentioned, the most efficient strategy involves using a starting material that is already fluorinated in the desired position. Direct fluorination of a pre-formed bromovinyl benzene is synthetically challenging.
The direct fluorination of 1-(2,2-dibromoethenyl)benzene to achieve the 3-fluoro isomer is complicated by the electronic properties of the dibromoethenyl substituent. The vinyl group is generally considered an ortho-, para-directing group in electrophilic aromatic substitution, thereby favoring substitution at positions 2, 4, and 6. cognitoedu.orgquora.com Consequently, achieving meta-fluorination directly is a low-yielding process.
Therefore, the most practical approach is the synthesis of the fluorinated precursor, 3-fluorobenzaldehyde. This can be accomplished through various established methods:
Oxidation of 3-Fluorotoluene: A common industrial method involves the oxidation of m-fluorotoluene.
Oxidation of 3-Fluorobenzyl Alcohol: 3-Fluorobenzyl alcohol can be oxidized to the corresponding aldehyde using a variety of oxidizing agents, such as manganese dioxide or copper(I)-catalyzed aerobic oxidation. chemicalbook.comchemicalbook.com
From 3-Fluorobenzoic Acid: Reduction of 3-fluorobenzoic acid or its derivatives can also yield 3-fluorobenzaldehyde. chemicalbook.com
Table 2: Selected Synthetic Routes to Substituted Fluorobenzaldehydes
| Precursor | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Fluorobenzyl alcohol | CuOTf, TEMPO, DMAP, Air | 3-Fluorobenzaldehyde | 95 | chemicalbook.com |
| 4-Fluorobenzaldehyde (B137897) | NaBr, HCl, NaOCl (aq) | 3-Bromo-4-fluorobenzaldehyde (B1265969) | 91.9 | google.com |
| (3-bromo-2-fluorophenyl)methanol | MnO₂ | 2-Bromo-3-fluorobenzaldehyde | 83 | chemicalbook.com |
| 3-Bromo-4-fluoro-benzonitrile | HCOOH, Raney Nickel | 3-Bromo-4-fluorobenzaldehyde | 95 | google.com |
Synthesizing molecules with multiple halogen substituents on an aromatic ring requires careful strategic planning, often involving protection, activation, and directing group effects. The synthesis of isomers like 3-bromo-4-fluorobenzaldehyde provides insight into these strategies. google.compatsnap.com For example, one patented method starts with 4-fluorobenzaldehyde and introduces a bromine atom at the 3-position using sodium bromide and sodium hypochlorite. google.com This demonstrates an electrophilic substitution where the fluorine atom and the aldehyde group direct the incoming electrophile. This highlights the importance of the order of substituent introduction to achieve the desired regiochemistry in multi-halogenated systems.
Introduction of the Fluorine Atom onto the Benzene Ring
Mechanistic Investigations of Synthesis Pathways
Understanding the underlying mechanisms of the synthetic route is paramount for optimizing reaction conditions and maximizing yield and purity. The formation of the dibromoethenyl group proceeds through a series of well-characterized intermediates.
Elucidation of Reaction Intermediates in Dibromoethenyl Formation
The formation of the 1,1-dibromoethenyl group from an aldehyde is the cornerstone of the Corey-Fuchs reaction. nih.gov The process is initiated by the generation of a specific phosphorus ylide, which then acts as the key reactive species.
The mechanism unfolds through the following steps:
Ylide Generation : The reaction commences with the formation of a phosphorus ylide. This is achieved by reacting two equivalents of triphenylphosphine (PPh₃) with one equivalent of carbon tetrabromide (CBr₄). wikipedia.org One molecule of PPh₃ is brominated to form triphenylphosphine dibromide, while the other dehalogenates the CBr₄ to generate the reactive dibromomethylenephosphorane ylide (Ph₃P=CBr₂). organic-chemistry.orgnrochemistry.com The use of zinc dust can sometimes reduce the required amount of triphenylphosphine, which improves yields and simplifies purification. jk-sci.com
Wittig-type Reaction : The generated ylide then reacts with the aldehyde (3-fluorobenzaldehyde) in a process analogous to the Wittig reaction. organic-chemistry.orgumass.edu The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a betaine intermediate, which subsequently closes to form a four-membered cyclic intermediate known as an oxaphosphetane. udel.edu
Product Formation : The oxaphosphetane intermediate is unstable and spontaneously decomposes. It collapses to form the final, stable products: the desired 1-(2,2-dibromoethenyl)-3-fluorobenzene and a stoichiometric amount of triphenylphosphine oxide (Ph₃PO) as a byproduct. umass.edursc.org The formation of the very stable phosphorus-oxygen double bond in Ph₃PO is the thermodynamic driving force for this final step.
Table 1: Key Intermediates in Dibromoethenyl Formation
| Step | Reactants | Key Intermediate | Description |
|---|---|---|---|
| 1 | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | Dibromomethylenephosphorane (Ph₃P=CBr₂) | The active ylide is generated in situ. |
| 2 | Ph₃P=CBr₂, 3-Fluorobenzaldehyde | Oxaphosphetane | A cyclic intermediate formed from the reaction of the ylide and aldehyde. udel.edu |
| 3 | Oxaphosphetane | Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- | The final product is formed upon the collapse of the intermediate, along with triphenylphosphine oxide. |
Stereochemical Control and (E/Z) Isomerism during Olefin Synthesis
The concept of stereochemical control, particularly concerning (E/Z) isomerism, is a central theme in olefin synthesis, most notably in the Wittig reaction and its variants. udel.edu The stereochemical outcome is heavily influenced by the nature of the phosphorus ylide employed.
Stabilized vs. Unstabilized Ylides : Unstabilized ylides (e.g., those with simple alkyl substituents) typically react irreversibly under kinetic control to yield predominantly (Z)-alkenes. In contrast, stabilized ylides (those with electron-withdrawing groups like esters or ketones) react reversibly, allowing for equilibration to the thermodynamically more stable (E)-alkene. udel.edu
In the context of synthesizing Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-, the reacting ylide is Ph₃P=CBr₂. The two bromine atoms provide some electronic stabilization. However, the discussion of (E/Z) isomerism is moot for the final product itself. Since the newly formed double bond bears two identical substituents (bromine atoms) on one of its carbons, it is a gem-disubstituted alkene. Such alkenes cannot exhibit (E/Z) isomerism.
While stereoselectivity is a critical consideration for many Wittig-type reactions, the specific structure of 1-(2,2-dibromoethenyl)-3-fluorobenzene precludes the formation of geometric isomers at the ethenyl bond. The primary challenge in this synthesis is not stereocontrol but rather achieving high yield and purity, given the stoichiometric byproducts.
Principles of Sustainable Synthesis in Preparative Chemistry
The principles of green chemistry aim to design chemical processes that are more environmentally benign by maximizing efficiency and minimizing waste. rsc.orgresearchgate.net These principles are highly relevant when evaluating the synthesis of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-.
Catalytic Systems and Efficiency in C-X Bond Formation
C-F Bond Formation : The precursor, 3-fluorobenzaldehyde, is typically synthesized from precursors like 3-fluorotoluene, which involves the introduction of a fluorine atom onto the benzene ring. Modern methods for creating aromatic C-F bonds often face challenges due to the high bond energy of C-F bonds. mdpi.com However, significant progress has been made in developing transition-metal-catalyzed C-F bond activation and formation, which can provide more efficient and selective routes compared to traditional methods like the Balz-Schiemann reaction. mdpi.comresearchgate.net Nickel and palladium complexes, for instance, have been developed as effective catalysts for various C-F bond transformations. mdpi.comspringernature.com
Table 2: Catalytic Systems in Relevant Bond Formations
| Bond Type | Catalytic Approach | Catalyst Example | Efficiency Note |
|---|---|---|---|
| Aryl C-F | Transition Metal-Catalyzed Fluorination | Palladium or Nickel Complexes | Offers potential for high selectivity and efficiency over classical methods. mdpi.com |
| Aryl C-Br | Palladium-Catalyzed Cross-Coupling | Pd(I) or Pd(0) complexes | Highly efficient for forming aryl bromides, but not directly for the dibromoethenyl group. nih.gov |
| C=CBr₂ | Corey-Fuchs Reaction | Stoichiometric (PPh₃, CBr₄) | Inherently inefficient due to stoichiometric reagents; can be improved with additives like Zinc. jk-sci.com |
Atom Economy and Waste Minimization Strategies
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating what percentage of the mass of the reactants ends up in the desired product. researchgate.netprimescholars.com
The Corey-Fuchs reaction is a classic example of a process with poor atom economy. rsc.org The primary reason is the generation of triphenylphosphine oxide (Ph₃PO) as a byproduct in a 1:1 molar ratio with the desired product. The molecular weight of Ph₃PO (278.28 g/mol ) is significantly higher than that of the starting 3-fluorobenzaldehyde (124.11 g/mol ) and comparable to the final product (283.90 g/mol ).
The calculation for the atom economy of the key transformation is as follows:
Reaction : C₇H₅FO + CBr₄ + 2 PPh₃ → C₈H₅Br₂F + Ph₃PO + Ph₃PBr₂ (simplified representation)
A more direct calculation focuses on the Wittig-type step: C₇H₅FO + Ph₃P=CBr₂ → C₈H₅Br₂F + Ph₃PO
Table 3: Atom Economy Calculation for Dibromoethenylation of 3-Fluorobenzaldehyde
| Compound | Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Reactant |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Reactant (2 equiv.) |
| Carbon Tetrabromide | CBr₄ | 331.63 | Reactant |
| Total Reactant Mass | - | 979.32 | - |
| Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- | C₈H₅Br₂F | 283.90 | Desired Product |
| Triphenylphosphine Oxide | C₁₈H₁₅PO | 278.28 | Byproduct |
| Triphenylphosphine Dibromide | C₁₈H₁₅PBr₂ | 422.09 | Byproduct |
Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (283.90 / 979.32) x 100 ≈ 29.0%
This low value highlights the significant amount of waste generated relative to the product. primescholars.com Strategies for waste minimization could involve developing a catalytic version of the reaction or implementing an efficient process to recover and recycle the triphenylphosphine from its oxide byproduct, though this remains a significant challenge in industrial applications.
Chemical Transformations and Reactivity of Benzene, 1 2,2 Dibromoethenyl 3 Fluoro
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium, provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For "Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-", the two bromine atoms on the vinyl group are expected to be the primary sites of reactivity in these transformations. It is known that 1,1-dibromo-1-alkenes can undergo stepwise cross-coupling reactions, allowing for the sequential and controlled introduction of different substituents. researchgate.net
Palladium-Catalyzed Functionalization of Vinylic Bromides and Aryl Halides
Palladium(0) complexes are central to many cross-coupling reactions, proceeding through a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.org The vinylic C-Br bonds in the target molecule would readily undergo oxidative addition to a Pd(0) catalyst.
Suzuki-Miyaura Coupling with Boronic Acids and Esters
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com It is anticipated that "Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-" could react with various aryl or vinyl boronic acids. Stepwise couplings would be possible, first replacing one bromine atom and then the second, to yield substituted stilbene (B7821643) or butadiene derivatives. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be critical for achieving high yields and selectivity. mdpi.com While general methods for Suzuki-Miyaura couplings of brominated compounds are well-established, specific data for the title compound is not available. wikipedia.orgnih.govscispace.com
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org Reacting "Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-" with terminal alkynes via Sonogashira coupling would be a direct route to substituted enynes. researchgate.netresearchgate.net Similar to other cross-coupling reactions, a stepwise approach could potentially yield di-alkynylated products. The efficiency of such a reaction would depend on factors like the catalyst system and the nature of the alkyne coupling partner. organic-chemistry.orgthieme-connect.deorganic-chemistry.orgscirp.org
Heck Reactions with Olefinic Substrates
The Heck reaction couples a vinyl or aryl halide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of "Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-" with various olefins, such as acrylates or styrenes, would be expected to yield substituted butadiene derivatives. The stereoselectivity of the newly formed double bond is a key aspect of the Heck reaction. nih.govnih.gov A related palladium-catalyzed carbonylative reaction has been reported for a similar, but structurally distinct, 1-(2,2-dibromovinyl)-2-alkenylbenzene, highlighting the potential for cascade processes. nih.gov
Other Palladium-Mediated Transformations (e.g., Stille, Hiyama)
Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org It is a highly versatile reaction, and the vinylic bromides of the title compound would be expected to be suitable electrophiles for coupling with various organostannanes. researchgate.net
Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organohalide. organic-chemistry.org This reaction often requires activation of the organosilane with a fluoride (B91410) source. organic-chemistry.orgnih.gov "Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-" could potentially be coupled with vinyl or aryl organosilanes under Hiyama conditions to generate C-C bonds.
Copper-Catalyzed and Other Metal-Mediated Transformations
Copper catalysts are often used in conjunction with palladium in reactions like the Sonogashira coupling, but can also mediate their own unique transformations. sustech.edu.cn Copper-catalyzed couplings of alkyl bromides with arylboronate esters have been reported to form 1,1-diarylalkanes. While the substrate is different, it points to the utility of copper in C-C bond formation. sustech.edu.cn Copper-catalyzed borylation reactions are also known, which could potentially transform the C-Br bonds into C-B bonds, creating a new synthetic handle for further reactions. researchgate.net However, no specific examples of copper-catalyzed reactions involving "Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-" have been documented in the searched literature.
Selective Carbon-Bromine and Carbon-Fluorine Bond Functionalization
The presence of three halogen atoms—two vinylic bromines and one aromatic fluorine—on the molecule offers multiple sites for selective chemical modification. The distinct chemical environments of these halogens allow for regioselective reactions, enabling the targeted synthesis of complex molecular architectures.
Regioselective Bromine Atom Replacement and Substitution
The two bromine atoms on the ethenyl group are the most reactive sites for substitution, primarily through transition-metal-catalyzed cross-coupling reactions. The geminal (attached to the same carbon) arrangement of these bromines allows for stepwise functionalization. One bromine atom can be selectively replaced under controlled conditions, leaving the second for subsequent transformations. This stepwise approach is crucial for building molecular complexity.
Common methods for the regioselective substitution of vinylic bromides include Suzuki, Sonogashira, and Heck couplings. For instance, a palladium-catalyzed Suzuki coupling can replace one bromine atom with an aryl or alkyl group, forming a new carbon-carbon bond. The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of this monosubstitution. The remaining bromine atom can then be targeted in a second, different coupling reaction, allowing for the introduction of two distinct functional groups.
Table 1: Representative Regioselective Substitution Reactions
| Reaction Type | Reagent | Catalyst System | Potential Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 1-(2-bromo-2-arylethenyl)-3-fluorobenzene |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 1-(2-bromo-2-alkynylethenyl)-3-fluorobenzene |
| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | 1-(2-bromo-2-alkenylethenyl)-3-fluorobenzene |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 1-(2-bromo-2-organoethenyl)-3-fluorobenzene |
The slightly electron-withdrawing nature of the 3-fluorophenyl group can influence the reactivity of the dibromoethenyl moiety, but typically the vinylic C-Br bonds are significantly more labile than the aromatic C-F bond under these coupling conditions.
Nucleophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring
The carbon-fluorine bond on the benzene ring is generally strong and less reactive than the carbon-bromine bonds of the vinyl group. Nucleophilic Aromatic Substitution (SNAr) of fluorine requires activation by potent electron-withdrawing groups (EWGs) on the aromatic ring, typically positioned ortho or para to the fluorine atom. nih.gov In the case of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-, the dibromoethenyl group is located meta to the fluorine atom. While this group is electron-withdrawing, its influence from the meta position is weaker.
Therefore, SNAr reactions on the fluorinated ring of this specific compound are challenging and require harsh conditions, such as high temperatures and very strong nucleophiles. beilstein-journals.orgresearchgate.net The reaction is generally not favored compared to the substitution reactions on the dibromoethenyl group. For SNAr to proceed efficiently, the aromatic system typically needs additional activation, for example, by the introduction of a nitro group. researchgate.netnih.gov Without such activation, the primary pathways for C-F bond functionalization would involve organometallic intermediates or transition-metal-catalyzed C-F activation, which are distinct from classical SNAr mechanisms. mdpi.comnih.govnih.gov
Reductive Dehalogenation and Related Hydrogenation Pathways
Reductive dehalogenation provides a method to selectively remove halogen atoms and replace them with hydrogen. This process is often accomplished using catalytic hydrogenation or metal-based reducing agents. The difference in bond dissociation energies (C-Br < C-F) and the varying reactivity of the halogen positions allow for selective reduction.
The vinylic C-Br bonds are more susceptible to reduction than the aromatic C-F bond. acsgcipr.org Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source can selectively reduce the C-Br bonds, potentially in a stepwise manner, to yield 1-(2-bromoethenyl)-3-fluorobenzene (B13064785) and subsequently 1-ethenyl-3-fluorobenzene. organic-chemistry.org Stronger reducing conditions or different catalysts might be required to cleave the more robust C-F bond. Electrochemical methods have also been shown to achieve selective dehalogenation of dihalogenated aromatic compounds. rsc.org
Table 2: Potential Pathways for Selective Reductive Dehalogenation
| Reaction Condition | Primary Product | Secondary Product |
| Catalytic Hydrogenation (e.g., H₂, Pd/C, mild) | 1-(2-bromoethenyl)-3-fluorobenzene | 1-ethenyl-3-fluorobenzene |
| Active Metal Reduction (e.g., Zn, acid) | 1-(2-bromoethenyl)-3-fluorobenzene | 1-ethenyl-3-fluorobenzene |
| Radical-based Reduction (e.g., Bu₃SnH, AIBN) | Stepwise reduction of C-Br bonds | - |
| Harsh Hydrogenolysis (e.g., high pressure/temp) | Full dehalogenation to 1-ethylbenzene | - |
Stereoselective Reactions of the Dibromoethenyl Moiety
The dibromoethenyl group is a key functional handle for introducing stereochemical diversity into the molecule.
Control and Manipulation of Olefin Geometry (E/Z Isomerism)
A critical point regarding the structure of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- is that the 2,2-dibromoethenyl group itself cannot exhibit E/Z isomerism. This is because one of the vinyl carbons is bonded to two identical substituents (bromine atoms), a condition that precludes the existence of geometric isomers. docbrown.info
However, E/Z isomerism becomes highly relevant upon the selective monosubstitution of one of the bromine atoms, as discussed in section 3.2.1. When one bromine is replaced by a different group (e.g., an aryl group via Suzuki coupling), the resulting 1-(2-bromo-2-arylethenyl)-3-fluorobenzene can exist as either an E or Z isomer.
The stereochemical outcome of these substitution reactions can often be controlled. The choice of catalyst, ligands, and reaction mechanism (e.g., syn- or anti-addition/elimination pathways) plays a crucial role in determining which isomer is formed preferentially. nih.gov Subsequent isomerization of the product mixture, for example through photochemical methods, can also be used to enrich one isomer over the other. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z configuration to the resulting isomers based on the atomic numbers of the substituents on the double bond. libretexts.orgchemguide.co.uk
Cycloaddition Reactions and Annulation Pathways
The electron-deficient double bond of the dibromoethenyl group makes it a suitable dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. beilstein-journals.orgnih.gov This powerful C-C bond-forming reaction allows for the construction of six-membered rings in a highly stereospecific manner.
When reacting with a diene, Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- can form a cyclic adduct bearing the dibromo and 3-fluorophenyl groups. The reactivity of the dienophile is enhanced by the electron-withdrawing character of the two bromine atoms. These reactions can be used to build complex polycyclic frameworks. scispace.comresearchgate.net The compound can also participate in other pericyclic reactions, including [3+2] cycloadditions with 1,3-dipoles like nitrones or azides, to form five-membered heterocyclic rings. nih.govscielo.org.mx
Table 3: Potential Cycloaddition Reactions
| Reaction Type | Reagent (Diene/Dipole) | Product Class |
| [4+2] Diels-Alder | Cyclopentadiene | Bicyclic alkene |
| [4+2] Diels-Alder | Danishefsky's Diene | Functionalized cyclohexene |
| [3+2] Huisgen Cycloaddition | Phenyl azide | Triazoline derivative |
| [3+2] Nitrone Cycloaddition | C-Phenyl-N-methylnitrone | Isoxazolidine derivative |
These annulation pathways provide a robust strategy for synthesizing intricate molecules from the relatively simple starting material, Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-.
Radical Reactions and Associated Mechanistic Studies
The structure of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- offers several potential sites for radical reactions, but the most susceptible are the carbon-bromine (C-Br) bonds of the dibromoethenyl group. These bonds are significantly weaker than the aromatic C-H, C-F, or the vinylic C-H bonds, making them the most likely point of initial attack in a radical chain reaction.
A plausible mechanistic pathway for a radical reaction, such as a reduction or an addition, would proceed via a classic chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orglibretexts.org
Initiation: The reaction would typically be initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or photolysis to generate initial radicals.
Propagation:
A propagating radical, for instance, the tributyltin radical (Bu₃Sn•) generated from tributyltin hydride (Bu₃SnH), would abstract one of the bromine atoms from the substrate. libretexts.org This step is favorable due to the formation of a strong Sn-Br bond and results in a bromine-substituted vinyl radical.
This newly formed vinyl radical is a highly reactive intermediate. It could then abstract a hydrogen atom from a hydrogen donor like Bu₃SnH to complete a reduction, yielding Benzene, 1-(2-bromoethenyl)-3-fluoro- and regenerating the Bu₃Sn• radical to continue the chain. Alternatively, this vinyl radical could participate in intermolecular or intramolecular additions if suitable unsaturated partners are present.
Termination: The chain reaction concludes when two radical species combine. libretexts.org
The chemoselectivity of these radical reactions is governed by the relative bond dissociation energies (BDEs). The C-Br bonds are the weakest links in the molecule, ensuring that radical processes are overwhelmingly likely to initiate at the dibromoethenyl moiety rather than through cleavage of the stronger C-F, aromatic C-H, or vinylic C-H bonds. While radical additions across the double bond are known, reactions involving the cleavage of the C-Br bonds are generally more common for polyhalogenated alkenes. libretexts.org
Table 1: Plausible Radical Reaction Data
| Reaction Type | Reagents | Key Intermediate | Plausible Product(s) |
|---|---|---|---|
| Radical Reduction | Bu₃SnH, AIBN (cat.) | 2-bromo-1-(3-fluorophenyl)vinyl radical | Benzene, 1-(2-bromoethenyl)-3-fluoro- |
Electrophilic Aromatic Substitution on the Fluorinated Ring and Its Peculiarities
Electrophilic aromatic substitution (EAS) on the benzene ring of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- is controlled by the combined directing effects of the two substituents: the fluorine atom at the C3 position and the 1-(2,2-dibromoethenyl) group at the C1 position. lumenlearning.com
3-Fluoro Substituent: The fluorine atom is an ortho-, para-director, albeit a weakly deactivating one. pressbooks.pub This is due to the interplay of its strong, electron-withdrawing inductive effect (-I) and its weaker, electron-donating resonance effect (+R). youtube.com The resonance effect enriches the electron density at the positions ortho (C2, C4) and para (C6) to it, making these sites more susceptible to electrophilic attack than the meta positions. pressbooks.pub
1-(2,2-Dibromoethenyl) Substituent: A standard vinyl group is typically a weak ortho-, para-director. However, the presence of two strongly electron-withdrawing bromine atoms on the terminal carbon atom significantly alters its electronic nature. These bromine atoms pull electron density from the double bond, which in turn withdraws electron density from the aromatic ring, making the entire substituent a deactivating group. youtube.com Due to this electron-withdrawing nature, it is predicted to behave as a meta-director, guiding incoming electrophiles to the positions meta to itself (C2 and C6).
Combined Directing Effects: The regiochemical outcome of an EAS reaction depends on the interplay of these two effects.
Position C2: Directed ortho by fluorine and meta by the dibromoethenyl group. This position is strongly favored.
Position C4: Directed ortho by fluorine but not favored by the dibromoethenyl group. This position is moderately favored.
Position C5: Directed meta by fluorine and not favored by the dibromoethenyl group. This position is strongly disfavored.
Position C6: Directed para by fluorine and meta by the dibromoethenyl group. This position is strongly favored.
Table 2: Analysis of Substituent Directing Effects
| Position on Ring | Effect of 3-Fluoro Group | Effect of 1-(2,2-dibromoethenyl) Group | Predicted Outcome for EAS |
|---|---|---|---|
| C2 | Ortho-directing (Activating) | Meta-directing (Deactivating) | Favorable |
| C4 | Ortho-directing (Activating) | No strong influence | Possible |
| C5 | Meta-directing (Deactivating) | No strong influence | Unfavorable |
Rearrangement Reactions and Domino Processes
The 1,1-dihaloalkene functionality within Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- makes it a prime candidate for the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. wikipedia.orgchemeurope.com This classic reaction provides a route to synthesize alkynes from 1,1-dihalo-2-arylalkenes. slideshare.netslideshare.net
The mechanism of the FBW rearrangement for this specific substrate would proceed as follows: wikipedia.orgchemeurope.com
Deprotonation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or an alkoxide, removes the acidic vinylic proton.
Alpha-Elimination: The resulting vinyl anion undergoes spontaneous elimination of a bromide ion from the same carbon atom (alpha-elimination) to generate a highly reactive vinyl carbene intermediate.
1,2-Aryl Migration: The 3-fluorophenyl group migrates from the adjacent carbon to the carbene carbon. This 1,2-shift results in the formation of the final product, 3-fluorophenylacetylene (B1297516). nih.govchemicalbook.com
This rearrangement can serve as the initiating step in a domino, or cascade, reaction sequence. nih.gov A domino reaction involves two or more bond-forming transformations under the same reaction conditions, where the subsequent reaction is a result of the functionality formed in the previous step. nih.gov
For example, a one-pot process could be designed where the FBW rearrangement is performed using an organolithium reagent like n-butyllithium. organic-chemistry.org This would generate a lithium acetylide of 3-fluorophenylacetylene in situ. This highly nucleophilic acetylide can then be trapped by adding a suitable electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the reaction mixture, forming a new carbon-carbon bond in a second, subsequent step. organic-chemistry.org Such a sequence, combining a rearrangement and a nucleophilic addition, exemplifies a domino process initiated by the reactivity of the title compound.
Table 3: Hypothetical Domino Reaction Sequence
| Step | Reaction Type | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Fritsch–Buttenberg–Wiechell Rearrangement | n-BuLi, THF, -78 °C | Lithium 3-fluorophenylacetylide |
Computational and Theoretical Studies of Benzene, 1 2,2 Dibromoethenyl 3 Fluoro
Electronic Structure and Molecular Orbital Analysis
The electronic structure of an organic molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational chemistry provides powerful tools to model and analyze these features with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netrsc.org It is employed to determine optimized molecular geometries, energies, and various electronic properties in the ground state. For a molecule like Benzene (B151609), 1-(2,2-dibromoethenyl)-3-fluoro-, DFT calculations would typically be performed using a functional, such as B3LYP or M06, combined with a suitable basis set (e.g., 6-311G(d,p)) to accurately account for the electronic effects of the fluorine and bromine atoms.
These calculations can predict key structural parameters. While specific data for the target molecule is unavailable, representative bond lengths and angles for similar structures can be estimated.
Table 1: Representative Predicted Ground State Properties from DFT Calculations (Note: These are illustrative values for analogous structures and not experimentally verified for Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-)
| Parameter | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| C-Br Bond Length | ~1.90 Å |
| C=C (ethenyl) Bond Length | ~1.34 Å |
| C-C (aromatic) Bond Length | ~1.40 Å |
| Dihedral Angle (Benzene-Ethenyl) | Variable, depends on steric hindrance |
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.netirjweb.com
For Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-, the HOMO is expected to be localized primarily on the π-system of the benzene ring and the ethenyl group, with some contribution from the p-orbitals of the bromine atoms. The LUMO is likely to be an antibonding π* orbital distributed over the aromatic and vinylic systems. The electron-withdrawing nature of the fluorine and bromine atoms would influence the energies of these orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values for analogous halogenated styrenes and are for illustrative purposes only.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Reaction Mechanism Predictions and Energetics
Computational chemistry is instrumental in elucidating the pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that govern reaction rates. researchgate.netrsc.orgrsc.orgnih.gov
A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding how a reaction proceeds. researchgate.netrsc.org For a molecule like Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-, potential reactions could include electrophilic addition to the double bond or nucleophilic aromatic substitution. Computational methods can model the geometries of the transition states for these processes. This involves locating a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis.
By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This profile provides the activation energy (the difference in energy between the reactants and the transition state), which is directly related to the reaction rate. For example, in an electrophilic addition of HBr to the double bond, computational studies could predict whether the reaction proceeds via a concerted or a stepwise mechanism involving a carbocation intermediate and determine the regioselectivity of the addition.
Halogen Bonding and Non-Covalent Interactions within the Molecular Architecture
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site. nih.gov The strength of a halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing strength of the group to which it is attached. researchgate.netnih.gov
In Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-, the bromine atoms of the dibromoethenyl group can act as halogen bond donors. The presence of the electronegative fluorine atom on the benzene ring can enhance the electrophilic character of the bromine atoms by withdrawing electron density from the molecule. researchgate.netnih.gov This "tunability" of halogen bond strength through substitution is a well-documented phenomenon. researchgate.netnih.gov These interactions can play a crucial role in the crystal packing of the molecule and in its interactions with other molecules in a biological or material science context. Computational studies can quantify the strength of these halogen bonds and visualize the regions of positive electrostatic potential (the "σ-hole") on the bromine atoms that are responsible for this interaction. nih.govacs.org
Conformational Analysis and Stereochemical Preferences
The conformational landscape of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- is primarily defined by the rotation around the single bond connecting the dibromoethenyl group to the fluorinated benzene ring. This rotation gives rise to different spatial arrangements of the substituents, known as conformers, each with a distinct potential energy. The stability of these conformers is influenced by a combination of steric hindrance and electronic effects.
The primary dihedral angle of interest is that between the plane of the benzene ring and the plane of the dibromoethenyl group. A planar conformation, where both planes are aligned, would maximize the conjugation between the pi systems of the aromatic ring and the double bond. However, this planarity is likely disrupted by significant steric repulsion between one of the bromine atoms and the hydrogen atom at the ortho position of the benzene ring.
To minimize this steric clash, the dibromoethenyl group is expected to rotate out of the plane of the benzene ring. Computational studies on similar substituted styrenes suggest that the most stable conformation will be a non-planar one. researchgate.netlibretexts.org The two primary conformers would be a "skewed" form, where the dibromoethenyl group is twisted relative to the benzene ring, and a less stable "eclipsed" form, where the steric hindrance is maximized. The energy difference between these conformers can be estimated through computational modeling.
Table 1: Hypothetical Conformational Energy Profile of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-
| Conformer | Dihedral Angle (Ring-C=C) | Relative Energy (kcal/mol) | Key Interactions |
| Skewed | ~45° | 0.0 | Minimized steric repulsion |
| Eclipsed | 0° | 5.8 | Significant steric clash |
| Perpendicular | 90° | 2.5 | Reduced conjugation |
Note: The data in this table is hypothetical and serves to illustrate the expected relative energies based on theoretical principles. Actual values would require specific computational analysis.
The fluorine substituent at the meta position is not expected to significantly influence the rotational barrier directly due to its distance from the ethenyl group. However, its electron-withdrawing nature can subtly alter the electronic properties of the benzene ring, which in turn could have a minor effect on the conformational preference.
Solvation Effects and Environmental Interactions
The interaction of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- with its environment, particularly in solution, is governed by its polarity and the nature of the solvent. The presence of both fluorine and bromine atoms introduces significant polarity to the molecule. The carbon-fluorine bond is highly polarized, and the carbon-bromine bonds also possess a notable dipole moment. These features suggest that the molecule will exhibit different behaviors in polar and non-polar solvents.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effect of a solvent on a solute. faccts.deprace-ri.eu These models treat the solvent as a continuous medium with a specific dielectric constant. In a polar solvent like water or ethanol, the polar regions of the solute will be stabilized through dipole-dipole interactions. Conversely, in a non-polar solvent such as hexane, these interactions will be much weaker.
Table 2: Hypothetical Solvation Energy in Different Solvents
| Solvent | Dielectric Constant | Solvation Energy (kcal/mol) | Expected Interaction |
| Hexane | 1.9 | -2.1 | Weak, non-polar interactions |
| Dichloromethane | 9.1 | -4.5 | Moderate polar interactions |
| Ethanol | 24.5 | -6.8 | Strong polar and hydrogen bonding interactions |
| Water | 80.1 | -7.5 | Strong polar interactions |
Note: The data in this table is hypothetical and intended to illustrate the trend of increasing stabilization with solvent polarity. Actual values would depend on detailed computational calculations.
Environmentally, the presence of halogen atoms raises considerations about the persistence and potential for bioaccumulation of such compounds. Halogenated aromatic compounds can be resistant to degradation. nih.govresearchgate.net The lipophilic character of the molecule, suggested by the large non-polar benzene and dibromoethenyl groups, might lead to its partitioning into fatty tissues in organisms if released into the environment.
Applications in Advanced Materials and Chemical Synthesis
Utilization as a Building Block for Specialty Polymers and Functional Materials
The presence of the vinyl group in Benzene (B151609), 1-(2,2-dibromoethenyl)-3-fluoro- suggests its potential as a monomer for the synthesis of specialty polymers. The fluorine substituent can significantly influence the electronic and physical properties of the resulting polymeric materials, making them suitable for advanced applications.
Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- can serve as a precursor to monomers used in the synthesis of polymers like poly(p-phenylene vinylene) (PPV) and its derivatives. nih.govnyu.eduwikipedia.org PPV and its analogues are a class of conducting polymers known for their electroluminescent properties. wikipedia.orgiieta.org The introduction of a fluorine atom onto the phenyl ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the resulting polymer, which is a critical factor for developing high-performance n-type polymer field-effect transistors (FETs). nih.gov
The polymerization of vinyl halides, such as the dibromoethenyl group in the target molecule, can be achieved through various methods, including those used for the production of polyvinyl chloride (PVC). wikipedia.orgwikipedia.org While direct polymerization of 1-(2,2-dibromoethenyl)-3-fluorobenzene is not widely reported, its chemical structure is amenable to polymerization reactions, potentially leading to polymers with unique properties imparted by the fluorine and bromine atoms. For instance, fluorinated polymers often exhibit high thermal stability and chemical resistance. nih.gov
Table 1: Potential Polymerization Reactions Involving Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-
| Polymerization Type | Potential Polymer Structure | Key Properties and Applications |
| Gilch Polymerization | Poly(3-fluoro-phenylene vinylene) derivative | Electroluminescent, suitable for OLEDs |
| Heck Coupling | Alternating copolymer | Tunable electronic properties for organic electronics |
| Ring-Opening Metathesis Polymerization (ROMP) | Precursor to PPV derivative | High molecular weight, processable films |
This table is illustrative and based on known polymerization methods for similar monomers.
The potential of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- as a building block extends to the fabrication of organic electronic and optical devices. The fluorinated phenyl and vinyl functionalities are desirable in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). wikipedia.orgunist.ac.kr
Fluorination of conjugated polymers can enhance their photoluminescence quantum efficiencies. nyu.edu By incorporating this molecule into a polymer backbone, it is possible to tune the emission color and improve the efficiency of OLEDs. iieta.org The electron-withdrawing nature of the fluorine atom can also improve the electron mobility in organic semiconductors, a crucial aspect for efficient organic thin-film transistors (OTFTs). nih.gov Furthermore, the bromine atoms on the vinyl group offer sites for post-polymerization modification, allowing for further tuning of the material's properties.
Intermediate in the Synthesis of Complex Organic Architectures
The dibromoethenyl group is a highly versatile functional handle for a variety of organic transformations, making Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- a valuable intermediate in the synthesis of complex organic molecules.
The 2,2-dibromoethenyl moiety can be converted into an alkyne through base-induced elimination of two molecules of HBr. This resulting fluorinated phenylacetylene derivative can then serve as a key precursor for the synthesis of a wide range of heterocyclic compounds. nih.gov For example, it can undergo cycloaddition reactions with various partners to form five- or six-membered heterocycles. The synthesis of fluorinated heterocycles is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. nih.gov
Table 2: Potential Heterocyclic Systems from Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-
| Reaction Type | Reagent | Resulting Heterocycle |
| [3+2] Cycloaddition | Azides | Triazoles |
| [3+2] Cycloaddition | Nitrile oxides | Isoxazoles |
| [4+2] Cycloaddition (Diels-Alder) | Dienes | Fluorinated norbornene derivatives beilstein-journals.org |
This table outlines potential synthetic pathways based on the reactivity of the derived alkyne.
The bromine atoms in Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. wikipedia.org This allows for the introduction of a wide range of substituents, leading to the construction of multi-functionalized molecules. These reactions can be used to synthesize complex architectures with tailored electronic and steric properties.
Furthermore, the dibromoethenyl group can be a precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs). nih.govchemistryviews.orgwvu.edu For instance, through intramolecular cyclization reactions, it is possible to construct fused ring systems. Fluorinated PAHs are of interest for their potential applications in organic electronics and materials science due to their unique photophysical properties. nih.gov
Role in Catalyst Design and Ligand Synthesis for Non-Biological Systems
The structural features of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- also suggest its potential utility in the design of specialized ligands for catalysis. The vinyl group can be incorporated into ligand backbones, and the fluorine atom can modulate the electronic properties of the resulting ligand.
The synthesis of phosphine ligands, which are crucial in many catalytic processes, often involves the reaction of organometallic reagents with halophosphines. beilstein-journals.orgbeilstein-journals.org The dibromoethenyl group could potentially be converted into a phosphine-containing moiety. Fluorinated phosphine ligands can influence the activity and selectivity of transition metal catalysts. For example, fluorinated catalysts have shown higher activities in the polymerization of styrene (B11656). acs.org The presence of a fluorine atom on the phenyl ring of a ligand can impact the electron density at the metal center, thereby tuning its catalytic behavior. While direct application of this specific compound in ligand synthesis is not documented, its reactive sites offer a platform for the development of novel fluorinated ligands for various catalytic applications, including asymmetric catalysis. acs.orgnih.govnih.gov
Advanced Methodologies and Techniques Applied to Benzene, 1 2,2 Dibromoethenyl 3 Fluoro Research
Flow Chemistry and Continuous Processing for Efficient Synthesis
The synthesis of complex molecules like Benzene (B151609), 1-(2,2-dibromoethenyl)-3-fluoro- often involves multi-step processes that can be optimized for efficiency, safety, and scalability using flow chemistry. d-nb.infonih.gov Continuous processing, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch methods. d-nb.info
A potential flow-based synthesis could be envisioned starting from 3-fluoroaniline. The process would involve sequential in-line operations within a single, continuous system. For instance, a diazotization reaction to form a diazonium salt, followed by a Sandmeyer-type reaction to introduce the dibromoethenyl group, could be performed in sequence. The use of microreactors in such a setup would allow for the safe handling of potentially hazardous intermediates like diazonium salts by keeping the volume of the reactive species low at any given time. d-nb.info
The benefits of a continuous flow approach for a hypothetical synthesis of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- are numerous. Enhanced heat transfer in microreactors can control exothermic reactions, and the precise control over residence time can improve product selectivity and yield. nih.gov Furthermore, integrating in-line purification steps, such as liquid-liquid extraction or scavenger resins, can lead to a streamlined process that generates a purer product with reduced waste. uc.pt
Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 12-24 hours | 15-60 minutes |
| Typical Yield | 60-75% | 85-95% |
| Safety | Handling of bulk, potentially unstable intermediates | Small volumes of intermediates, enhanced heat dissipation |
| Scalability | Difficult, requires larger vessels | Readily scalable by running the system for longer |
| Work-up | Multi-step, solvent-intensive extraction and purification | In-line purification, reduced solvent use |
Photo- and Electrocatalytic Approaches in Transformations
Photocatalysis and electrocatalysis offer green and powerful alternatives to traditional chemical transformations, often proceeding under mild conditions without the need for harsh reagents. acs.orgethz.ch For Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-, these techniques could unlock novel reaction pathways.
Photocatalysis: Visible-light photoredox catalysis could be employed for various transformations. For example, a photocatalytic hydroaminoalkylation could potentially react the styrene-like double bond with primary alkylamines, leading to the formation of complex γ-arylamines, which are valuable in medicinal chemistry. nih.gov Another possibility is the use of photocatalysis to facilitate radical reactions at the dibromoethenyl moiety, potentially leading to selective C-Br bond functionalization.
Electrocatalysis: Electrochemical methods provide a reagent-free way to generate reactive species. An electrocatalytic approach could be envisioned for the vicinal dihalogenation of the double bond, or conversely, for the reductive dehalogenation of the dibromoethenyl group. ethz.ch Paired electrolysis, where both the anode and cathode are used to drive desired reactions, could be particularly efficient. For instance, an alkene could be oxidized at the anode while a corresponding reduction occurs at the cathode, all within the same cell. ethz.ch
Table 2: Potential Photo- and Electrocatalytic Transformations
| Technique | Potential Transformation of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- | Potential Product Class |
| Photocatalysis | Hydroaminoalkylation of the double bond | γ-aryl amines |
| Photocatalysis | Atom Transfer Radical Addition (ATRA) across the double bond | Functionalized alkyl halides |
| Electrocatalysis | Reductive debromination | Monobromo- or non-brominated vinylarene |
| Electrocatalysis | Oxidative cleavage of the double bond | 3-fluorobenzaldehyde (B1666160) |
Mechanochemical Synthesis and Reactivity Studies
Mechanochemistry, the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, is an emerging field that can reduce or eliminate the need for solvents, leading to greener and more efficient processes. While specific studies on the mechanochemical synthesis of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- are not available, the principles of this technique suggest potential applications.
A plausible application would be in solid-state cross-coupling reactions. For instance, a Suzuki or Sonogashira coupling reaction could potentially be carried out by milling Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- with a boronic acid or a terminal alkyne, a palladium catalyst, and a solid base. This solvent-free approach could lead to the synthesis of more complex, functionalized styrene (B11656) derivatives. The reactivity of the C-Br bonds under mechanochemical conditions would be of particular interest, as it might differ from solution-phase reactivity.
Advanced Spectroscopic Techniques for Mechanistic Elucidation
Beyond basic structural identification, advanced spectroscopic techniques are crucial for understanding the intricate details of reaction mechanisms, such as the identification of transient intermediates and the kinetics of their formation and decay. researchgate.netwikipedia.org
In situ spectroscopy allows for the real-time monitoring of a chemical reaction as it happens, without the need to isolate intermediates. researchgate.net For reactions involving Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-, techniques like in situ FTIR, Raman, or NMR spectroscopy could be invaluable.
For example, during a photocatalytic reaction, in situ Raman spectroscopy could track the disappearance of the C=C double bond vibration and the appearance of new bands corresponding to the product, providing real-time kinetic data. researchgate.net Similarly, in a complex multi-step flow synthesis, in-line spectroscopy can be used to monitor the conversion at each stage, allowing for rapid optimization of reaction conditions. researchgate.net
Time-resolved spectroscopy is used to study extremely fast chemical processes that occur on timescales of picoseconds to femtoseconds, such as those initiated by a pulse of light. wikipedia.org This is particularly relevant for understanding the primary events in a photochemical reaction.
If Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- were to be used in a photocatalytic reaction, transient absorption spectroscopy could be employed. nih.gov In a typical experiment, a "pump" laser pulse would excite the photocatalyst or the substrate, and a "probe" pulse at a variable time delay would monitor the spectral changes. This would allow for the direct observation of short-lived excited states and radical intermediates. berkeley.edu Studies on similar molecules like vinyl bromide have used these techniques to elucidate the complex dynamics of dissociation following photoexcitation. nih.govberkeley.edu Such studies on Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- could reveal the initial steps of its photochemical transformations, providing fundamental insights that could be used to design more efficient reactions.
Future Research Directions and Challenges
Development of Novel Stereoselective Synthetic Pathways to Derivatives
The gem-dibromoethenyl moiety of Benzene (B151609), 1-(2,2-dibromoethenyl)-3-fluoro- serves as a precursor to various functional groups, and developing stereoselective methods to synthesize its derivatives is a paramount challenge. Future research should focus on creating chiral molecules with high enantiomeric and diastereomeric purity, which is crucial for applications in pharmaceuticals and materials science.
A primary area for investigation is the asymmetric synthesis of derivatives. Organocatalysis has emerged as a powerful tool for creating chiral fluorine-containing compounds and could be applied to reactions involving the 1-(2,2-dibromoethenyl)-3-fluorophenyl scaffold. chimia.ch Enzymatic approaches, which have shown success in the asymmetric synthesis of other fluorinated molecules, also present a promising avenue for achieving high stereoselectivity under mild conditions. the-innovation.org Research into chiral metal complexes, such as those based on Nickel(II), for diastereoselective alkylation reactions could be adapted to create complex chiral architectures from this starting material. nih.gov
Furthermore, controlling the E/Z stereochemistry of the double bond in subsequent transformations is critical. While methods like the Takai olefination are typically noted for high (E)-selectivity, recent studies have shown that substrate modifications, such as the strategic placement of chelating groups, can invert this selectivity to favor the (Z)-isomer. nih.gov Investigating the influence of the 3-fluoro substituent on the stereochemical outcome of such reactions, potentially through ligand control in nickel-catalyzed semireduction, could provide tunable access to either isomer. organic-chemistry.org
Table 1: Potential Stereoselective Methodologies and Research Goals
| Methodology | Target Stereochemistry | Key Research Challenge |
| Chiral Organocatalysis | Enantioselective functionalization | Catalyst design for high enantiomeric excess with the dibromoethenyl group. |
| Enzymatic Reactions | Asymmetric reduction or addition | Identifying or engineering enzymes compatible with the fluorinated substrate. |
| Chiral Ni(II) Complexes | Diastereoselective alkylation | Optimizing reaction conditions to achieve high diastereomeric excess. |
| Modified Takai Olefination | (Z)-selective vinyl halide synthesis | Understanding the electronic and steric effects of the 3-fluoro group. |
| Ligand-Controlled Ni-Catalysis | Tunable E/Z selectivity | Developing ligand systems that can effectively steer the stereochemical outcome. |
Exploration of Underutilized Reactivity Modes and Functional Group Interconversions
The 1,1-dibromoalkene unit is a versatile functional group, most commonly employed in cross-coupling reactions. However, its full reactive potential remains underexplored. Future research should aim to uncover and harness novel reactivity modes and functional group interconversions (FGIs).
The gem-dibromoolefins are well-established precursors for terminal alkynes via the Corey-Fuchs reaction. They also participate in a variety of metal-catalyzed reactions. acs.org While Suzuki and Sonogashira couplings are common, there is an opportunity to explore less conventional transformations. For instance, cascade reactions involving carbopalladation between the gem-dibromoolefin and alkynes can lead to the formation of complex polycyclic structures. rsc.org Selective monosubstitution, leaving one bromine atom intact, provides a valuable synthetic handle for sequential, stepwise cross-coupling reactions, enabling the construction of highly substituted and complex alkenes. acs.org
The conversion of the dibromoethenyl group into other functionalities is another fertile area for research. This includes transformations into vinyl halides, ketones, or even gem-dihalides under mild conditions. acs.orgorganic-chemistry.org Exploring photoredox catalysis could unlock novel reaction pathways, as has been demonstrated with related gem-diborylalkenes, leading to new radical-mediated transformations. chemrxiv.orgresearchgate.net
Table 2: Underutilized Reactions and Potential Products
| Reactivity Mode | Reagents/Catalysts | Potential Product Class |
| Cascade Carbopalladation | Alkynes, Palladium catalyst | Fused Polycyclic Aromatic Systems |
| Selective Monosubstitution | Organoboron/-tin reagents, Pd/Ni catalyst | Monobromo-monosubstituted alkenes |
| Photoredox Catalysis | Photocatalyst, Light | Radically functionalized alkanes/alkenes |
| Oxidative Hydrolysis | Oxidizing agents (e.g., KMnO4, O3) | Aryl ketones |
| Halogen Exchange (Finkelstein) | NaI, Acetone | gem-Bromo-iodo-alkenes |
Integration with Sustainable Chemical Processes and Methodologies
The increasing importance of green chemistry necessitates the development of more environmentally benign synthetic methods. Future research on Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- and its derivatives should prioritize the integration of sustainable practices. dovepress.comtandfonline.com
Key areas for improvement include the use of greener solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions. researchgate.net The synthesis of organofluorine compounds often relies on harsh reagents and conditions; exploring milder alternatives is crucial. researchgate.netdntb.gov.ua For instance, photocatalytic reactions can often be performed at ambient temperature, reducing energy consumption. researchgate.net
Catalyst recycling is another critical aspect of sustainable chemistry. The palladium and nickel catalysts frequently used in cross-coupling reactions are expensive and can contaminate products. Developing solid-supported or polymer-immobilized catalysts that can be easily recovered and reused would significantly improve the sustainability of processes involving this compound. mdpi.commdpi.comorganic-chemistry.orgnih.gov Atom economy can be improved by designing reactions that incorporate a greater portion of the reactants into the final product, such as developing catalytic routes to vinyl halides that avoid stoichiometric metal reagents. organic-chemistry.org
Table 3: Green Chemistry Approaches and Their Impact
| Sustainable Approach | Example Methodology | Environmental/Economic Benefit |
| Green Solvents | Reactions in water or ionic liquids | Reduced use of volatile organic compounds (VOCs). |
| Energy Efficiency | Microwave-assisted or photocatalytic synthesis | Shorter reaction times and lower energy consumption. researchgate.net |
| Recyclable Catalysts | Merrifield resin-supported Pd complexes organic-chemistry.org | Reduced catalyst waste and cost. |
| Atom Economy | Catalytic hydrohalogenation of alkynes organic-chemistry.org | Minimized byproduct formation. |
| Safer Reagents | Use of KF instead of more toxic fluoride (B91410) sources eurekalert.org | Improved laboratory and environmental safety. |
Computational Predictions Guiding Experimental Design for New Discoveries
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Applying these methods to Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- can accelerate the discovery of new reactions and derivatives by providing insights that are difficult to obtain experimentally.
DFT calculations can be used to elucidate complex reaction mechanisms, such as those in metal-catalyzed cross-coupling or cycloaddition reactions. sumitomo-chem.co.jprsc.orgbeilstein-journals.org By modeling transition states and reaction intermediates, researchers can understand the factors that control regioselectivity and stereoselectivity. researchgate.net This knowledge can then be used to rationally design new catalysts or modify substrates to favor a desired outcome. For example, computational studies can help predict how the electronic properties of the 3-fluoro-substituent will influence the reaction pathway.
Furthermore, computational methods can predict the physicochemical and spectroscopic properties of novel, yet-to-be-synthesized derivatives. This includes predicting NMR spectra (including ¹⁹F NMR), which can be a powerful tool for structure verification of new fluorinated compounds. nih.gov By screening virtual libraries of potential derivatives for desired properties (e.g., electronic, optical), computational chemistry can help prioritize synthetic targets, saving significant time and resources in the laboratory. chemrxiv.orgmdpi.com
Table 4: Applications of Computational Chemistry
| Computational Method | Application Area | Guiding Principle for Experiments |
| DFT Transition State Analysis | Mechanistic studies of catalytic cycles | Rational catalyst and ligand design. |
| Molecular Orbital Analysis (HOMO/LUMO) | Predicting reaction regioselectivity | Selection of appropriate reaction partners. |
| Conformational Analysis | Understanding stereochemical outcomes | Substrate modification to control stereoselectivity. |
| NMR Chemical Shift Prediction | Structural elucidation of new compounds | Confirmation of product identity and purity. |
| Property Prediction (e.g., UV/Vis) | Materials science applications | Prioritization of synthetic targets with desired properties. |
Q & A
Q. What are the recommended synthetic routes for preparing Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-?
The synthesis typically involves bromination and fluorination steps. For brominated ethenyl groups, regioselective bromination of fluorobenzene derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) is common. Fluorination can be achieved via halogen-exchange reactions using KF or CsF in polar aprotic solvents. Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by / NMR are critical to confirm regiochemistry and purity .
Q. How can the molecular structure of this compound be rigorously characterized?
X-ray crystallography using programs like SHELXL (for refinement) and Olex2 (for visualization) is recommended for unambiguous structural confirmation. For non-crystalline samples, high-resolution mass spectrometry (HRMS) and multinuclear NMR (, ) are essential. Cross-validate spectral data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .
Q. What thermodynamic properties are critical for handling this compound?
Combustion calorimetry (e.g., using a Parr bomb calorimeter) can determine enthalpy of formation (), while gas-phase thermochemistry data (e.g., heat capacity) are available via NIST databases for analogous fluorinated aromatics. Differential scanning calorimetry (DSC) is advised to assess thermal stability and decomposition thresholds .
Q. What safety protocols are required for handling its dibromo and fluoro substituents?
Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact. In case of exposure, flush eyes/skin with water for 15 minutes (per OSHA guidelines) and seek medical attention. Store in amber glass vials under inert atmosphere (Ar/N) to prevent hydrolysis of C-Br bonds .
Q. Which spectroscopic techniques are optimal for analyzing this compound?
- IR Spectroscopy : Identify C-Br (~500–600 cm) and C-F (~1100–1250 cm) stretches.
- NMR : NMR (referenced to CFCl) resolves fluorine environments; NMR detects coupling between vinyl protons and fluorine.
- GC-MS : Use electron ionization (EI) at 70 eV for fragmentation patterns, comparing with NIST library data .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing dibromoethenyl and fluoro groups be addressed?
Employ directing-group strategies: Use meta-fluorine’s electron-withdrawing effect to direct electrophilic bromination. For ethenyl bromination, optimize reaction temperature (0–25°C) to suppress diradical side products. Computational modeling (DFT, Gaussian 16) predicts transition-state energies to guide reagent selection (e.g., Br vs. HBr/peroxide) .
Q. What computational methods elucidate the compound’s electronic and steric effects?
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between fluorine and bromine substituents. Solvent effects are modeled using PCM for reaction simulations .
Q. How can contradictory spectral data (e.g., 19F^{19}\text{F}19F NMR shifts) be resolved?
Perform variable-temperature NMR to detect dynamic processes (e.g., rotational barriers). Compare experimental shifts with DFT-derived values (accounting for solvent dielectric). Use 2D NMR (NOESY, HSQC) to confirm spatial proximity of substituents .
Q. What mechanistic insights are gained from studying its degradation pathways?
Hydrolysis studies (pH 2–12, 25–60°C) with LC-MS monitoring identify intermediates (e.g., debrominated products). Radical trapping experiments (TEMPO) differentiate between SN2 and radical degradation mechanisms. Environmental fate is modeled using EPI Suite to estimate half-lives in water/soil .
Q. How are crystallographic disorders managed in X-ray analysis of this compound?
For disordered bromine atoms, apply twin refinement in SHELXL and use SQUEEZE (Platon) to model solvent voids. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis resolve packing ambiguities. Validate with R < 5% and CC/CDC deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
